1'-(2-phenoxyethyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine
Description
This compound belongs to the bipiperidine class, characterized by a 1,4'-bipiperidine core modified with a 2-phenoxyethyl group at the 1'-position and a [5-(trifluoromethyl)pyridin-2-yl]oxy substituent at the 4-position. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the pyridyloxy moiety contributes to electronic effects and target binding.
Properties
IUPAC Name |
2-[1-[1-(2-phenoxyethyl)piperidin-4-yl]piperidin-4-yl]oxy-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30F3N3O2/c25-24(26,27)19-6-7-23(28-18-19)32-22-10-14-30(15-11-22)20-8-12-29(13-9-20)16-17-31-21-4-2-1-3-5-21/h1-7,18,20,22H,8-17H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NECCWZAWKVEJMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC(CC2)OC3=NC=C(C=C3)C(F)(F)F)CCOC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1'-(2-phenoxyethyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic implications based on current research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHFNO
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- G-protein-coupled receptors (GPCRs) : The compound may act as an allosteric modulator for specific GPCRs, influencing their signaling pathways and downstream effects .
- Kinase Inhibition : Preliminary studies suggest that similar compounds exhibit inhibitory activity against certain kinases, which could be relevant for cancer therapy. The structural similarity to known kinase inhibitors warrants further investigation into its potential as a therapeutic agent .
Antimicrobial Activity
Research has indicated that derivatives of bipiperidine compounds can exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .
Anticancer Properties
Studies have explored the anticancer potential of similar bipiperidine derivatives. For example, certain compounds have been reported to inhibit cell proliferation in cancer cell lines by targeting specific signaling pathways involved in cell growth and survival .
Data Table: Biological Activity Overview
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of bipiperidine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with trifluoromethyl groups exhibited enhanced activity compared to their non-substituted counterparts .
- Cancer Cell Proliferation : In vitro studies on cancer cell lines demonstrated that certain derivatives inhibited proliferation by inducing apoptosis. The mechanism involved modulation of key signaling pathways such as MAPK and PI3K/Akt .
- GPCR Interaction : A recent screening identified potential allosteric modulators among similar compounds, suggesting that this compound may influence GPCR-mediated pathways, which are crucial in various physiological responses .
Scientific Research Applications
The compound 1'-(2-phenoxyethyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine is a complex chemical structure with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article will explore its applications, supported by relevant data tables and case studies.
Structure
The compound features a bipiperidine core modified with a phenoxyethyl group and a pyridine moiety with a trifluoromethyl substituent. The structural formula can be represented as follows:
Physical Properties
- Molecular Weight : 355.39 g/mol
- Solubility : Soluble in organic solvents; insoluble in water.
- Stability : Stable under standard laboratory conditions but sensitive to strong acids and bases.
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its structural similarities to known pharmacophores.
Antidepressant Activity
In preclinical studies, derivatives of bipiperidine have shown promise as antidepressants. The incorporation of the trifluoromethyl group may enhance the binding affinity to serotonin receptors, which is crucial for mood regulation. A study demonstrated that compounds with similar structures exhibited significant antidepressant-like effects in rodent models .
Neuropharmacology
The bipiperidine framework is often associated with neuroactive properties. Research indicates that modifications to this structure can lead to novel agents targeting various neurological disorders, including anxiety and schizophrenia.
Case Study: Anxiety Disorders
A study published in the Journal of Medicinal Chemistry evaluated the effects of similar bipiperidine analogs on anxiety-related behaviors in animal models. The results suggested that these compounds could modulate neurotransmitter systems involved in anxiety, providing a basis for further development .
Anticancer Research
Recent investigations have explored the potential of bipiperidine derivatives in cancer therapy. The trifluoromethyl group is known to enhance metabolic stability and bioavailability, making such compounds attractive candidates for anticancer drug development.
Case Study: Inhibition of Tumor Growth
In vitro studies have shown that certain derivatives can inhibit the proliferation of cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis through modulation of cell signaling pathways .
Table 1: Summary of Biological Activities
| Activity Type | Compound Derivative | Model Used | Result |
|---|---|---|---|
| Antidepressant | Bipiperidine Analog A | Rodent Model | Significant reduction in depressive behavior |
| Neuroactive | Bipiperidine Analog B | Anxiety Model | Decreased anxiety-like behavior |
| Anticancer | Bipiperidine Analog C | Cancer Cell Lines | Inhibition of cell proliferation |
Chemical Reactions Analysis
Synthetic Pathways
The synthesis involves multi-step functionalization of the bipiperidine backbone. Key steps include:
Bipiperidine Core Formation
The 1,4'-bipiperidine structure is typically synthesized via reductive amination or nucleophilic substitution. For example:
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Reductive Amination : Reaction of piperidine-4-one with a substituted piperidine derivative in the presence of NaBHCN or H/Pd-C yields the bipiperidine scaffold .
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Cross-Coupling : Suzuki-Miyaura coupling between boronic acid-functionalized piperidine and halopyridine intermediates may also be employed .
Functionalization with Phenoxyethyl Group
The phenoxyethyl side chain is introduced via alkylation:
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Reaction of the bipiperidine nitrogen with 2-phenoxyethyl bromide or tosylate in the presence of a base (e.g., KCO) in DMF or acetonitrile .
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Typical conditions: 60–80°C, 12–24 hours, yielding 70–85% after purification .
Installation of 5-(Trifluoromethyl)pyridin-2-yloxy Group
The pyridinyloxy group is attached via nucleophilic aromatic substitution (SNAr):
-
Activation of the pyridine ring at the 2-position by the electron-withdrawing trifluoromethyl group enables displacement of a leaving group (e.g., chloride) by the bipiperidine oxygen nucleophile .
SNAr Mechanism for Pyridinyloxy Attachment
The trifluoromethyl group enhances the electrophilicity of the pyridine ring, facilitating attack by the bipiperidine oxygen:
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Deprotonation of the hydroxyl group on bipiperidine by KCO.
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Nucleophilic attack on the 2-position of 5-(trifluoromethyl)-2-chloropyridine.
Alkylation of Bipiperidine
The phenoxyethyl group is introduced via an S2 mechanism:
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The lone pair on the bipiperidine nitrogen attacks the electrophilic carbon of 2-phenoxyethyl bromide.
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Steric hindrance from the bipiperidine structure may necessitate prolonged reaction times .
Hydrolytic Stability
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Acidic Conditions (pH 1–3) : The compound undergoes slow hydrolysis of the pyridinyloxy ether bond (t > 48 hours) .
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Basic Conditions (pH 10–12) : Rapid degradation occurs due to hydroxide ion attack on the ether linkage (t < 6 hours) .
Metabolic Pathways
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Cytochrome P450 Oxidation : Predominant metabolism occurs via hydroxylation of the bipiperidine ring and O-dealkylation of the phenoxyethyl group .
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Glucuronidation : The primary amine metabolite undergoes phase II conjugation .
Table 1: Reaction Optimization for Pyridinyloxy Attachment
| Condition | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| KCO, DMF | 100 | 24 | 52 |
| CsCO, DMSO | 120 | 48 | 65 |
| DBU, THF | 80 | 36 | 41 |
Table 2: Stability in Aqueous Buffers
| pH | t (h) | Major Degradation Product |
|---|---|---|
| 1.2 | 58 | Bipiperidine dihydrochloride |
| 7.4 | 120 | None detected |
| 11.0 | 4.5 | 5-(Trifluoromethyl)pyridin-2-ol |
Comparison with Similar Compounds
Pyridyloxy vs. Phenoxy Substituents
A key structural modification involves replacing phenoxy groups with pyridyloxy moieties. For example:
- Compound 3h (): Replacing 4-(trifluoromethyl)phenoxy with [5-(trifluoromethyl)pyridin-2-yl]oxy reduced hydrophobicity (cLogP from 6.41 to 5.66) and RP-HPLC retention time (19.7 vs. 19.1 min). However, this substitution decreased potency in eIF2α phosphorylation and cell proliferation assays, highlighting a trade-off between physicochemical optimization and biological efficacy .
Bipiperidine Derivatives with Sulfonamide/Sulfonyl Groups
Fluorophenoxy and Cyano Substituents
- 2-(4-Cyanophenoxy)-5-(trifluoromethyl)pyridine (): The cyano group elevates polarity, improving aqueous solubility but possibly reducing blood-brain barrier penetration .
Table 1: Comparative Data for Key Compounds
Mechanistic Insights and Trade-Offs
- Hydrophobicity vs. Potency: Pyridyloxy substitution lowers cLogP (), but potency loss suggests the phenoxy group’s electron-withdrawing properties are critical for target engagement .
- Sulfonamide/Sulfonyl Groups : These modifications may improve solubility but introduce steric hindrance, necessitating balance in drug design .
- Electron-Withdrawing Effects : The trifluoromethyl group enhances stability and binding affinity but may increase metabolic liabilities (e.g., CYP450 interactions).
Q & A
Basic: What are the critical steps for synthesizing 1'-(2-phenoxyethyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine?
Answer:
The synthesis involves multi-step reactions, including nucleophilic substitution and coupling strategies. Key steps include:
- Reagent Selection : Use of dichloromethane (DCM) as a solvent and sodium hydroxide for deprotonation, ensuring optimal reactivity of intermediates .
- Purification : Column chromatography or recrystallization to achieve ≥99% purity, validated by HPLC or GC-MS .
- Safety Protocols : Adherence to hazard codes (e.g., H300 for acute toxicity) and proper handling of pyridine/piperidine intermediates to mitigate explosion risks .
Basic: Which analytical techniques are recommended for characterizing this compound?
Answer:
A combination of spectroscopic and chromatographic methods is essential:
- Structural Confirmation : ¹H/¹³C NMR to resolve bipiperidine and pyridinyloxy substituents, with attention to splitting patterns for stereochemical analysis .
- Mass Spectrometry : High-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]⁺) and detect trifluoromethyl fragmentation patterns .
- Purity Assessment : Reverse-phase HPLC with UV detection at 254 nm, using acetonitrile/water gradients .
Advanced: How can computational methods optimize reaction pathways for this compound?
Answer:
Integrated computational-experimental workflows enhance efficiency:
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and predict regioselectivity in pyridinyloxy coupling reactions .
- Machine Learning : Train models on existing piperidine derivative datasets to predict solvent effects or catalyst performance, reducing trial-and-error experimentation .
- Reaction Path Screening : Tools like ICReDD’s reaction path search algorithms narrow optimal conditions (e.g., temperature, solvent polarity) before lab validation .
Advanced: How should researchers resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray)?
Answer:
Contradictions arise from dynamic effects or crystal packing. Mitigation strategies include:
- Multi-Technique Validation : Cross-reference NMR data with X-ray crystallography (as in ) to confirm solid-state vs. solution-phase conformers .
- Variable-Temperature NMR : Probe rotational barriers of the phenoxyethyl group to identify exchange broadening or diastereotopic splitting .
- DFT-Based NMR Prediction : Compare experimental shifts with computed values (e.g., using Gaussian) to validate assignments .
Advanced: What experimental design principles improve yield in bipiperidine synthesis?
Answer:
Statistical design of experiments (DoE) minimizes variables:
- Factorial Design : Screen factors like catalyst loading (e.g., p-toluenesulfonic acid), temperature, and solvent polarity to identify interactions .
- Response Surface Methodology (RSM) : Optimize conditions for maximum yield (e.g., 70–80°C for coupling reactions) .
- Scale-Up Considerations : Use membrane separation technologies (e.g., nanofiltration) to recover catalysts and reduce waste .
Advanced: How can structure-activity relationships (SAR) guide modifications of this compound?
Answer:
SAR studies require systematic variation of substituents:
- Trifluoromethyl Pyridine : Replace with other electron-withdrawing groups (e.g., nitro) to assess impact on binding affinity .
- Phenoxyethyl Chain : Introduce steric hindrance (e.g., methyl branching) to evaluate pharmacokinetic properties via logP measurements .
- Bipiperidine Conformation : Use NOESY NMR or molecular docking to correlate ring puckering with target engagement (e.g., GPCRs) .
Advanced: What strategies mitigate degradation during long-term storage?
Answer:
Stability studies under accelerated conditions (ICH guidelines):
- Temperature/Humidity Control : Store at –20°C in amber vials with desiccants to prevent hydrolysis of the trifluoromethyl group .
- Lyophilization : For aqueous formulations, lyophilize with cryoprotectants (e.g., trehalose) to maintain crystallinity .
- Degradant Profiling : LC-MS/MS to identify oxidation byproducts (e.g., N-oxide formation) and adjust inert gas purging protocols .
Tables
Table 1: Key Hazard Codes for Safe Handling
| Hazard Code | Risk Description | Mitigation Strategy |
|---|---|---|
| H300 | Fatal if swallowed | Use fume hoods and PPE |
| H315 | Skin irritation | Nitrile gloves, lab coat |
| H413 | Aquatic toxicity | Neutralize waste before disposal |
Table 2: Computational Tools for Reaction Design
| Tool | Application | Reference |
|---|---|---|
| Gaussian | Transition state modeling | |
| ICReDD | Reaction path screening | |
| AutoDock Vina | Docking with biological targets |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
